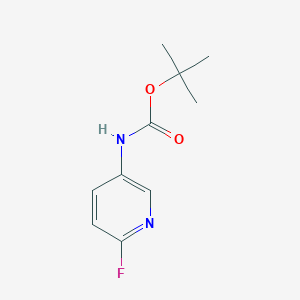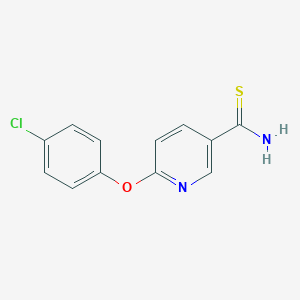
4-氯-7-甲氧基喹唑啉-6-基乙酸盐盐酸盐
描述
4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride is a chemical compound with the molecular formula C11H10Cl2N2O3 and a molecular weight of 289.12 g/mol It is a derivative of quinazoline, a heterocyclic aromatic organic compound
科学研究应用
4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride typically involves a series of chemical reactions starting from basic precursors. One common method includes the nucleophilic attack by potassium salt of 4-(2-fluorophenylamino)-7-methoxyquinazolin-6-ol on 1-bromo-3-chloropropane, followed by cyclization, nitration, reduction, and chlorination steps to introduce the chloro and methoxy groups at specific positions on the quinazoline ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
化学反应分析
Types of Reactions
4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Cyclization: Formation of a ring structure from a linear molecule.
Halogenation: Introduction of halogen atoms into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include potassium salts, bromine, and chlorinating agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
作用机制
The mechanism of action of 4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 4-Chloro-7-methoxyquinazolin-6-yl acetate
- 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
- 4-Chloro-7-methoxy-6-pivalamidoquinazoline
Uniqueness
4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
(4-chloro-7-methoxyquinazolin-6-yl) acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3.ClH/c1-6(15)17-10-3-7-8(4-9(10)16-2)13-5-14-11(7)12;/h3-5H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYIUUXIRMLRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621627 | |
| Record name | 4-Chloro-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179688-54-1 | |
| Record name | 4-Chloro-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B70816.png)
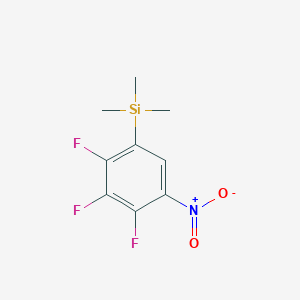

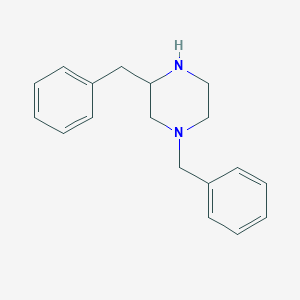
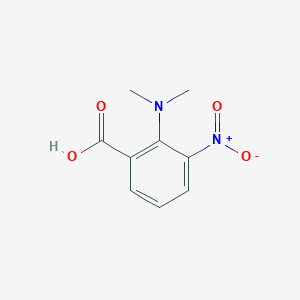
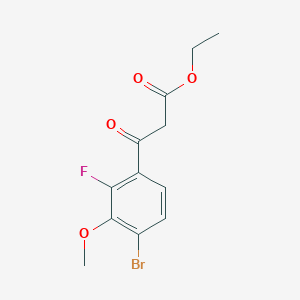


![(1S,2R,4S,6S)-2-methyl-6-propan-2-yl-3-oxatricyclo[4.1.0.02,4]heptane](/img/structure/B70828.png)
